molecular formula C16H14F6N2O2 B2670153 N-(3-(3-methylisoxazol-5-yl)propyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2034332-96-0

N-(3-(3-methylisoxazol-5-yl)propyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2670153
CAS RN: 2034332-96-0
M. Wt: 380.29
InChI Key: CMHLHWGMCSMLSN-UHFFFAOYSA-N
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Description

“N-(3-(3-methylisoxazol-5-yl)propyl)-3,5-bis(trifluoromethyl)benzamide” is an organic compound. It is a derivative of benzamide, which is a carboxamide. The compound contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Molecular Structure Analysis

The molecular structure of “this compound” includes a trifluoromethyl group, which is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds .


Physical And Chemical Properties Analysis

The compound is a white powder that is soluble in dimethyl sulfoxide and methanol. The trifluoromethyl group in the compound has a significant electronegativity .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Phenyliodine(III) Bis(Trifluoroacetate) Mediated Synthesis : A study describes the use of phenyliodine(III) bis(trifluoroacetate) in the synthesis of 2-aryl-1,2-benzisothiazol-3(2H)-ones from N-aryl-2-(benzylthio)benzamides, showcasing an interrupted Pummerer-type reaction in ionic liquids (Wang et al., 2007). This study highlights innovative approaches in organic synthesis that could be applicable to the synthesis or modification of compounds like "N-(3-(3-methylisoxazol-5-yl)propyl)-3,5-bis(trifluoromethyl)benzamide".

Material Science and Polymer Chemistry

  • Electrochemical Oxidative Coupling : Research on the facile fabrication of redox-active and electrochromic poly(amide-amine) films through electrochemical oxidative coupling offers insights into the development of materials with potential electronic, optical, and electrochromic applications (Hsiao & Wang, 2016). This could suggest areas of material science where the compound may find utility.

Antiviral Research

  • Antiavian Influenza Virus Activity : A study on the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding heterocycles, which showed remarkable activity against the avian influenza virus, highlights the potential of benzamide derivatives in antiviral research (Hebishy et al., 2020). This suggests that "this compound" could also be explored for antiviral properties, given its structural relation to benzamide derivatives.

properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N2O2/c1-9-5-13(26-24-9)3-2-4-23-14(25)10-6-11(15(17,18)19)8-12(7-10)16(20,21)22/h5-8H,2-4H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHLHWGMCSMLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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